molecular formula C16H22 B1598157 1-Ethynyl-4-octylbenzene CAS No. 79887-13-1

1-Ethynyl-4-octylbenzene

Cat. No.: B1598157
CAS No.: 79887-13-1
M. Wt: 214.35 g/mol
InChI Key: FPSPMWQTTQJAGI-UHFFFAOYSA-N
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Description

1-Ethynyl-4-octylbenzene is an organic compound with the molecular formula C16H22. It is a derivative of benzene, featuring an ethynyl group (C≡CH) attached to the first carbon and an octyl group (C8H17) attached to the fourth carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octylbenzene can be synthesized through various methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide (such as 4-iodooctylbenzene) with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Grignard Reaction: Another approach involves the reaction of 4-octylbenzyl chloride with ethynylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

1-Ethynyl-4-octylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: Formation of 4-octylbenzaldehyde or 4-octylbenzoic acid.

    Reduction: Formation of 1-ethyl-4-octylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethynyl-4-octylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethynyl-4-octylbenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. For example:

Comparison with Similar Compounds

1-Ethynyl-4-octylbenzene can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of an ethynyl group and an octyl group attached to the benzene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.

Biological Activity

1-Ethynyl-4-octylbenzene, with the CAS number 79887-13-1, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C16_{16}H22_{22}
  • Molecular Weight : 214.35 g/mol
  • Density : 0.89 g/cm³
  • Boiling Point : 299°C
  • LogP : 4.57, indicating high lipophilicity which may influence its biological activity and absorption in biological systems .

Biological Activity Overview

This compound is structurally related to other alkylphenols, which are known to exhibit various biological activities, including endocrine disruption and potential cytotoxic effects. The compound's activity can be categorized into several areas:

Cytotoxicity

Cytotoxicity studies have been conducted on related compounds, revealing that modifications in the chemical structure can significantly alter biological activity. For example, derivatives of alkynyl-substituted benzene compounds have been evaluated for their effects on human cancer cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability .

Case Study: Structure-Activity Relationship

A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of immunosuppressive agents based on the structure of this compound. The findings indicated that modifications to the ethynyl group could enhance or reduce immunosuppressive activity . This highlights the importance of structural variations in determining biological efficacy.

Table of Biological Activity Comparisons

CompoundBiological ActivityStudy Reference
This compoundPotential endocrine disruptor
4-tertiary-octylphenolEstrogen receptor agonist; cytotoxic
FTY720 (analog)Immunosuppressive agent

Toxicological Implications

The potential toxicological implications of this compound are significant given its structural characteristics. Similar compounds have been linked to various health issues, including reproductive toxicity and metabolic disturbances. The high lipophilicity (LogP = 4.57) suggests that this compound may accumulate in fatty tissues, leading to prolonged exposure effects .

Properties

IUPAC Name

1-ethynyl-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h2,11-14H,3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPMWQTTQJAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379399
Record name 1-ethynyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-13-1
Record name 1-Ethynyl-4-octylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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